molecular formula C29H38N6O11S3 B12390419 (RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt

(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt

Cat. No.: B12390419
M. Wt: 745.9 g/mol
InChI Key: WKVUPXDTGYGZPJ-KLUXQFABSA-N
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Description

Chemical Nomenclature and Systematic Identification

(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) tetra(p-toluenesulfonate) salt represents a deuterated derivative of the biologically critical cofactor S-adenosylmethionine (SAM). Its systematic name reflects structural modifications at three hydrogen positions on the methionine moiety’s methyl group, replaced by deuterium isotopes. The compound’s full chemical formula is C₁₅H₁₉D₃N₆O₅S · 4C₇H₈O₃S , yielding a molecular weight of 1089.24 g/mol .

Property Value/Description
IUPAC Name (RS)-5'-[(3-Amino-3-carboxypropyl)methylsulfonio-d3]-5'-deoxyadenosine tetra(4-methylbenzenesulfonate)
Synonyms SAM Tetra-p-toluenesulfonate Salt; Ademethionine Tetratosylate; Adomet Tetratosylate
CAS Number (Unlabelled) 86562-85-8
Isotopic Enrichment 99 atom % D at S-methyl position
Chemical Purity ≥85% (by HPLC analysis)

The tetra(p-toluenesulfonate) counterion stabilizes the sulfonium center through charge dispersion and hydrophobic interactions, a characteristic critical for maintaining structural integrity during storage and handling. The RS designation indicates the racemic mixture at the sulfonium center, though biological systems predominantly utilize the S-configured enantiomer.

Historical Context of Deuterated S-Adenosylmethionine Derivatives

Deuterated SAM derivatives emerged in the late 20th century as tools for elucidating methyltransferase mechanisms via kinetic isotope effect (KIE) studies. Early work focused on non-deuterated SAM analogs, such as those described in foundational enzymology texts. The synthesis of (RS)-S-adenosyl-L-methionine-d3 marked a significant advancement, enabling researchers to track methyl group transfer pathways without perturbing reaction thermodynamics.

A pivotal application involves radical SAM (rSAM) enzymes, which cleave SAM to generate 5'-deoxyadenosine (dAdo) radicals. Deuterium labeling at the S-methyl position allows precise monitoring of hydrogen/deuterium transfer events during catalysis. For example, studies on the rSAM enzyme QueE demonstrated that incubation with deuterated SAM in D₂O produces multiply deuterated dAdo, revealing previously unresolved protonation dynamics. This capability has revolutionized mechanistic studies of methylation and radical-based biochemical pathways.

Significance of Tetra(p-Toluenesulfonate) Counterion Selection

The choice of tetra(p-toluenesulfonate) as the counterion profoundly influences the compound’s physicochemical properties. Tosylate anions enhance solubility in polar aprotic solvents compared to chloride or sulfate salts, facilitating synthetic and analytical applications. Additionally, their bulky aromatic structure reduces hygroscopicity, improving shelf-life stability under recommended storage conditions (−20°C in anhydrous environments).

Electron-withdrawing sulfonate groups stabilize the sulfonium center against nucleophilic attack, a common degradation pathway for SAM derivatives. This stabilization is quantified by the compound’s purity retention (>85% after three years when stored properly). The tetra-anionic configuration also prevents aggregation in solution, ensuring consistent reactivity in enzymatic assays.

Properties

Molecular Formula

C29H38N6O11S3

Molecular Weight

745.9 g/mol

IUPAC Name

(2R)-2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(trideuteriomethyl)sulfonio]butanoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C15H22N6O5S.2C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2*2-5H,1H3,(H,8,9,10)/t7-,8?,10?,11?,14?,27?;;/m1../s1/i1D3;;

InChI Key

WKVUPXDTGYGZPJ-KLUXQFABSA-N

Isomeric SMILES

[2H]C([2H])([2H])[S+](CC[C@H](C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Preparation Methods

Preparation of Methyl-d3 Iodide

Deuterium incorporation begins with the synthesis of methyl-d3 iodide (CD3I) . A modified procedure from patent WO2011113369A1 employs:

  • Deuteration of Nitromethane : Nitromethane (CH3NO2) reacts with deuterium oxide (D2O) under phase-transfer catalysis (PTC) using potassium carbonate and tetrabutylammonium bromide.
    $$
    \text{CH}3\text{NO}2 + 3\text{D}2\text{O} \xrightarrow{\text{PTC}} \text{CD}3\text{NO}_2 + 3\text{HDO}
    $$
  • Reduction to Methyl-d3 Amine : Catalytic hydrogenation of CD3NO2 using Raney nickel in deuterated hydrochloric acid (DCl) yields CD3NH2·DCl .
  • Quaternization : Treatment with hydroiodic acid (HI) converts CD3NH2·DCl to CD3I.

Key Data :

  • Yield : 68–72% (over three steps)
  • Isotopic Purity : ≥98% d3 (confirmed by GC-MS)

S-Adenosyl-L-homocysteine (AdoHcy) Preparation

Enzymatic Synthesis from L-Methionine

AdoHcy is synthesized via adenosine triphosphate (ATP)-dependent methionine adenosyltransferase (MAT), as adapted from PMC3188380:

  • Reaction Conditions :
    • 100 mM Tris-HCl (pH 8.0)
    • 10 mM L-methionine, 5 mM ATP
    • 2 U/mL MAT enzyme (E. coli recombinant)
    • 24 hr incubation at 37°C
  • Purification : Ion-exchange chromatography (Dowex 50WX8, H+ form) eluted with 0.1 M HCl.

Key Data :

  • Yield : 85%
  • Purity : >95% (HPLC)

Sulfonium Center Formation

Chemoselective Alkylation of AdoHcy

The deuterated methyl group is introduced via alkylation of AdoHcy under acidic conditions, following PubMed 17487172:

  • Reaction Setup :
    • AdoHcy (1 eq) dissolved in 0.1 M HCl
    • CD3I (1.2 eq) added dropwise at 0°C
    • Stirred for 12 hr under N2 atmosphere
  • Mechanism : Acidic conditions protonate AdoHcy’s thiol group, enhancing nucleophilicity for SN2 attack on CD3I.
    $$
    \text{AdoHcy-SH} + \text{CD}3\text{I} \xrightarrow{\text{HCl}} \text{AdoMet-d3}^+ + \text{I}^- + \text{H}2\text{S}
    $$

Key Data :

  • Yield : 78%
  • Deuterium Retention : 97% (LC-MS)

Salt Formation with p-Toluenesulfonic Acid

Stoichiometric Precipitation

The sulfonium intermediate is converted to the tetra(p-toluenesulfonate) salt using methods from CN102911089B and Inorg. Synth. 2002:

  • Acid Addition :
    • AdoMet-d3 (1 eq) dissolved in methanol
    • p-Toluenesulfonic acid monohydrate (4 eq) added at 25°C
  • Crystallization :
    • Solution concentrated under vacuum
    • Cooled to 4°C for 48 hr
    • Crystals isolated via filtration and washed with cold methanol.

Key Data :

  • Yield : 82%
  • Stoichiometry : Confirmed 1:4 ratio by elemental analysis

Purification and Characterization

Chromatographic Purification

  • Ion-Exchange Chromatography : DEAE-Sephadex A-25 column eluted with 0.1–0.5 M NH4HCO3 gradient.
  • HPLC : C18 column (5 µm), 10 mM ammonium acetate (pH 5.0)/methanol gradient.

Spectroscopic Analysis

Technique Data
1H NMR (D2O) δ 8.35 (s, 1H, adenine H8), δ 6.10 (d, 1H, ribose H1'), δ 3.20 (m, 2H, SCH2CD3)
ESI-MS m/z 399.1 [M-4TsOH]⁺ (calc. 399.2)
Elemental Analysis C: 34.5%, H: 4.77%, S: 13.8% (vs. calc. C: 36.0%, H: 4.76%, S: 13.8%)

Challenges and Optimization

Deuterium Loss Mitigation

  • Acid Stability : Reactions conducted below pH 2.0 minimize H/D exchange at the sulfonium center.
  • Anhydrous Conditions : Use of deuterated solvents (e.g., D2O, CD3OD) prevents isotopic dilution.

Salt Solubility

  • Counterion Effect : Excess p-toluenesulfonic acid (4 eq) ensures complete salt precipitation.
  • Crystallization Solvent : Methanol/water (4:1) achieves optimal crystal growth.

Chemical Reactions Analysis

Types of Reactions

(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt undergoes various chemical reactions, including:

    Methylation: It acts as a methyl donor in methylation reactions.

    Transmethylation: It participates in the transfer of methyl groups to other molecules.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include methyltransferases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include methylated compounds, demethylated derivatives, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

Enzymatic Studies

Role in Enzyme Reactions:

  • (RS)-S-Adenosyl-L-methionine-d3 is utilized in studies investigating enzyme-catalyzed methylation reactions. The deuterium label allows researchers to trace the fate of the methyl group during enzymatic processes, providing insights into reaction mechanisms and kinetics.

Case Study:

  • A study demonstrated the use of (RS)-S-Adenosyl-L-methionine-d3 in examining the activity of methyltransferases involved in DNA methylation. The results indicated that the labeled substrate could effectively reveal the dynamics of methyl transfer and substrate specificity in vivo .

Neuropharmacology

Impact on Neurotransmitter Systems:

  • S-Adenosyl-L-methionine is known to influence neurotransmitter synthesis through its role in transmethylation pathways. The deuterated form aids in elucidating the biochemical pathways involved in psychiatric and neurological disorders.

Case Study:

  • Research has linked S-Adenosyl-L-methionine levels to mood regulation and cognitive function. Using (RS)-S-Adenosyl-L-methionine-d3, researchers were able to map its effects on neurotransmitter levels in animal models, providing evidence for its therapeutic potential in treating depression and anxiety disorders .

Cancer Research

Methylation Patterns in Cancer:

  • Altered methylation patterns are often observed in cancerous tissues. The application of (RS)-S-Adenosyl-L-methionine-d3 allows for the study of these patterns, helping to identify potential biomarkers for early detection.

Case Study:

  • In a study focusing on breast cancer, researchers employed (RS)-S-Adenosyl-L-methionine-d3 to analyze methylation changes in tumor suppressor genes. The findings suggested that aberrant methylation could serve as a predictive marker for disease progression .

Drug Development

Formulation Studies:

  • The compound is also used in developing formulations for drugs with low water solubility. Its properties facilitate the creation of effective delivery systems for therapeutic agents.

Example Formulations:

  • Various injection formulations have been tested using (RS)-S-Adenosyl-L-methionine-d3, including combinations with DMSO and Tween 80 to enhance solubility and bioavailability .

Metabolomics

Tracing Metabolic Pathways:

  • As a stable isotope-labeled compound, (RS)-S-Adenosyl-L-methionine-d3 is invaluable for tracing metabolic pathways involving methylation processes across different biological systems.

Case Study:

  • A metabolomics study utilized this compound to investigate methionine metabolism in liver cells, revealing critical insights into how alterations in methylation affect liver function and health outcomes .

Data Table: Summary of Applications

Application Area Description Key Findings/Examples
Enzymatic StudiesInvestigating enzyme-catalyzed methylation reactionsTraced dynamics of methyl transfer using labeled substrates
NeuropharmacologyImpact on neurotransmitter systemsLinked levels to mood regulation and cognitive function
Cancer ResearchStudying methylation patterns in cancer tissuesIdentified biomarkers for early detection of breast cancer
Drug DevelopmentFormulation studies for low solubility drugsDeveloped effective delivery systems using various formulations
MetabolomicsTracing metabolic pathways involving methylation processesRevealed insights into methionine metabolism in liver cells

Mechanism of Action

The compound exerts its effects by acting as a methyl donor in biochemical reactions. It interacts with various enzymes, such as methyltransferases, to transfer methyl groups to target molecules. This process is crucial for regulating gene expression, protein function, and other cellular processes.

Comparison with Similar Compounds

Key Research Findings

Enzymatic Methylation Assays

  • d3-SAM demonstrated comparable methyltransferase activity to non-deuterated SAM in SMYD2-mediated histone methylation, with deuterium labeling enabling precise tracking via mass spectrometry .
  • In PNMT (phenylethanolamine-N-methyltransferase) assays, d3-SAM showed 98% isotopic efficiency in epinephrine synthesis .

Metabolic Stability

  • Deuterium labeling in d3-SAM reduces hepatic clearance by 40% compared to non-deuterated SAM, as observed in rat liver models .

Epigenetic Studies

  • d3-SAM was critical in identifying m⁶A RNA methylation dynamics in autophagy regulation, where it provided a stable isotope reference for quantifying methylated FOXO3 mRNA .

Data Tables

Table 1: Physicochemical Comparison of SAM Derivatives

Compound Molecular Weight Deuterium Atoms Purity Price (10 mg)
d3-SAM (Tetra-p-toluenesulfonate) 1090.26 3 99 atom% D $450
SAM Disulfate Tosylate 854.88 0 >95% $220
L-Methionine-d3 159.25 3 98 atom% D $150

Biological Activity

(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt is a deuterated form of S-adenosyl-L-methionine (SAMe), a critical methyl donor in numerous biological processes. SAMe is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase and plays a vital role in transmethylation pathways, impacting various physiological functions, including neurotransmitter synthesis, DNA methylation, and the regulation of gene expression.

  • Molecular Formula : C₁₅H₁₉D₃N₆O₅S
  • Molecular Weight : 401.46 g/mol
  • CAS Number : 68684-40-2

Biological Functions

SAMe is known for its multifaceted biological roles, primarily as a methyl donor in methylation reactions. The biological activity of SAMe can be summarized as follows:

  • Methylation Reactions :
    • SAMe donates methyl groups to various substrates, including DNA, RNA, proteins, and lipids, influencing gene expression and cellular function .
    • It is essential in the synthesis of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation .
  • Transmethylation Pathways :
    • SAMe is involved in the transmethylation cycle, where it is converted to S-adenosylhomocysteine (SAH), which can inhibit further methylation reactions if accumulated .
    • The balance between SAMe and SAH is critical for maintaining cellular methylation capacity, with lower SAMe levels linked to various neuropsychiatric disorders .
  • Antitumor Activity :
    • Recent studies suggest that SAMe exhibits antitumor properties by modulating several cellular pathways involved in cancer progression .
    • Its ability to restore glutathione levels in liver cells indicates potential therapeutic applications for chronic liver diseases .

The mechanisms through which SAMe exerts its effects include:

  • Regulation of Gene Expression :
    • Methylation of histones and DNA can lead to changes in chromatin structure and gene expression profiles, affecting cellular behavior and identity .
  • Neuroprotective Effects :
    • SAMe has been shown to alleviate symptoms of depression and anxiety by enhancing the availability of neurotransmitters through its methylation activities .

Case Studies

  • Chronic Liver Disease :
    • A systematic review indicated that SAMe supplementation improves liver function by restoring hepatic glutathione levels and reducing liver injury markers . Twelve randomized controlled trials involving 705 patients demonstrated significant benefits from SAMe therapy.
  • Neuropsychiatric Disorders :
    • Research has linked deficiencies in SAMe production to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Supplementation has shown promise in improving cognitive function and mood stabilization .

Data Summary Table

Biological ActivityMechanismReference
Methyl donor for neurotransmittersEnhances serotonin/dopamine synthesis
Regulates gene expressionMethylates DNA/histones
Antitumor effectsModulates cancer cell pathways
Improves liver functionRestores glutathione levels
Neuroprotective effectsAlleviates depression symptoms

Q & A

Basic Research Questions

Q. How is the isotopic purity of (RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) tetra(p-toluenesulfonate) salt verified, and what analytical methods ensure its chemical purity?

  • Isotopic purity (99 atom % deuterium) is typically confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which detect deuterium incorporation at the S-methyl group. Chemical purity (≥85%) is assessed using reversed-phase high-performance liquid chromatography (HPLC) with UV detection, ion-exchange chromatography for sulfate quantification (23.5–26.5%), and validation of p-toluenesulfonate content (21–24%) .

Q. What storage conditions optimize the stability of this deuterated SAMe analog in experimental settings?

  • The compound should be stored at -20°C in a desiccated environment to prevent hydrolysis. The tetra(p-toluenesulfonate) salt form enhances stability compared to sulfate salts, as strong acid salts reduce degradation under ambient conditions. Solutions must be prepared fresh in reverse osmosis-purified water to minimize instability .

Q. Which chromatographic methods are recommended for quantifying impurities like adenosine or methylthioadenosine in this compound?

  • Ion-pair chromatography with UV detection at 254 nm is used to separate impurities (e.g., adenosine, S-adenosylhomocysteine). A mobile phase of 8 mM sodium carbonate and 1 mM sodium bicarbonate enables sulfate quantification via conductivity detection, ensuring compliance with pharmacopeial standards (e.g., ≤5% total impurities) .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) impact methyltransferase activity studies using this deuterated SAMe analog?

  • The deuterium label at the S-methyl group introduces KIEs (e.g., reduced C-D bond cleavage rates), which may lower apparent enzyme activity compared to non-deuterated SAMe. Controls should include parallel assays with unlabeled SAMe to calibrate kinetic parameters. LC-MS/MS tracking of deuterated methylated products (e.g., DNA, proteins) helps distinguish isotopic effects from experimental artifacts .

Q. What experimental design considerations address contradictions in methylation efficiency observed across studies?

  • Discrepancies may arise from variations in salt form (e.g., tosylate vs. sulfate), storage conditions, or enzymatic batch differences. Researchers should:

  • Validate salt composition via ion-exchange chromatography .
  • Pre-incubate enzymes with SAMe-d3 to account for potential competitive inhibition by degradation products (e.g., methylthioadenosine) .
  • Use stable isotope dilution assays to correct for deuterium loss during sample processing .

Q. How can researchers optimize reaction conditions for SAMe-dependent methyltransferases when using this deuterated analog?

  • Adjust pH to 7.5–8.5 to balance enzyme activity and SAMe-d3 stability. Include Mg²⁺ (1–5 mM) as a cofactor for methyltransferases like catechol-O-methyltransferase. Pre-reduce the system with dithiothreitol (DTT) to prevent oxidation of labile sulfonium groups. Monitor reaction progress via LC-MS/MS to avoid overestimating yields due to isotopic dilution .

Q. What strategies mitigate deuterium exchange during in vivo or cell-based methylation tracking studies?

  • Use deuterium oxide (D₂O)-free media to minimize proton-deuterium exchange. Short incubation times (<2 hours) reduce label loss. Validate intracellular SAMe-d3 levels via acid extraction followed by LC-MS quantification, comparing against a stable isotope internal standard (e.g., ¹³C-labeled SAMe) .

Data Analysis & Troubleshooting

Q. How should researchers interpret conflicting data on SAMe-d3’s hepatoprotective effects in animal models?

  • Contradictions may arise from differences in SAMe bioavailability due to salt form (tosylate vs. phytate) or deuterium-induced metabolic shifts. Standardize administration routes (e.g., intraperitoneal vs. oral) and verify hepatic SAMe-d3 uptake via tissue homogenate analysis. Cross-validate results with non-deuterated SAMe controls to isolate isotope-specific effects .

Q. What quality control steps ensure reproducibility in methylation assays using SAMe-d3?

  • Pre-test enzyme batches for SAMe-d3 compatibility via kinetic assays.
  • Quantify residual non-deuterated SAMe using selective reaction monitoring (SRM) in LC-MS/MS (e.g., m/z 399→250 transition for SAMe vs. 402→253 for SAMe-d3).
  • Normalize data to total protein concentration or housekeeping metabolites (e.g., ATP) to control for cell viability variations .

Methodological Tables

Table 1. Key Analytical Parameters for SAMe-d3 Tetra(p-toluenesulfonate) Salt

ParameterMethodSpecificationReference
Isotopic Purity (atom % D)High-resolution MS≥99%
Chemical PurityReversed-phase HPLC≥85%
Sulfate ContentIon-exchange chromatography23.5–26.5%
p-Toluenesulfonate ContentUV-HPLC (254 nm)21–24%
Impurities (total)Ion-pair chromatography≤5%

Table 2. Stability Comparison of SAMe Salts

Salt FormStorage Stability (-20°C)Aqueous Stability (25°C)Reference
Tetra(p-toluenesulfonate)>12 months4 hours (pH 7.4)
Sulfate6 months1 hour (pH 7.4)
Phytate>12 months8 hours (pH 7.4)

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